molecular formula C38H28N4O7 B1199433 Esmeraldin B CAS No. 119958-58-6

Esmeraldin B

Cat. No. B1199433
CAS RN: 119958-58-6
M. Wt: 652.6 g/mol
InChI Key: UFEIYIBAKOKKBK-UHFFFAOYSA-N
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Description

Esmeraldin B is a member of phenazines.

Scientific Research Applications

Esmeraldin B as a Green Pigment from Streptomyces Antibioticus

Esmeraldin B, along with Esmeraldin A, is identified as a green pigment produced by Streptomyces antibioticus, strain Tu 2706. These substances are structurally elucidated through spectroscopic comparison and chemical transformations. Esmeraldin B is notably described as the 6-methylsalicylic acid ester, part of a heterocyclic compound with seven rings and four nitrogen atoms (Keller-Schierlein et al., 1988).

Role in Phenazine-Type Metabolite Biosynthesis

Esmeraldin B is involved in the biosynthesis of phenazine-type metabolites. This process is crucial for the production of antimicrobial and antitumor metabolites. The esmeraldin biosynthetic gene cluster, identified on a giant plasmid, includes 24 putative genes responsible for the production of Esmeraldin B and related compounds (Rui et al., 2012).

Investigation of Its Biosynthesis Pathway

Further studies on the biosynthesis of Esmeraldin B and related phenazine antibiotics (saphenamycins) have been conducted. These studies involved feeding radioactive and stable isotope-labeled precursors to Streptomyces antibioticus, followed by analyzing the labeled antibiotics and their degradation products (Land et al., 1993).

Insights into Methyl Transfer in Phenazine Antibiotics Biosynthesis

Research into the biosynthesis of Esmeraldin B includes the study of the stereochemistry of methyl transfer from carbon-2 of acetate during its formation. This has provided insights into the chain extension processes involved in the biosynthesis of phenazine antibiotics, including Esmeraldin B (McDonald et al., 1999).

properties

CAS RN

119958-58-6

Product Name

Esmeraldin B

Molecular Formula

C38H28N4O7

Molecular Weight

652.6 g/mol

IUPAC Name

11-[1-(2-hydroxy-6-methylbenzoyl)oxyethyl]-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid

InChI

InChI=1S/C38H28N4O7/c1-17-8-4-15-28(43)29(17)38(48)49-19(3)21-10-6-12-24-31(21)41-34-30-18(2)20-9-5-13-25-35(20)42(27(30)16-23(37(46)47)33(34)39-24)26-14-7-11-22(36(44)45)32(26)40-25/h4-16,18-19,40,43H,1-3H3,(H,44,45)(H,46,47)

InChI Key

UFEIYIBAKOKKBK-UHFFFAOYSA-N

SMILES

CC1C2=C3C(=CC=C2)NC4=C(C=CC=C4N3C5=C1C6=NC7=C(C=CC=C7N=C6C(=C5)C(=O)O)C(C)OC(=O)C8=C(C=CC=C8O)C)C(=O)O

Canonical SMILES

CC1C2=C3C(=CC=C2)NC4=C(C=CC=C4N3C5=C1C6=NC7=C(C=CC=C7N=C6C(=C5)C(=O)O)C(C)OC(=O)C8=C(C=CC=C8O)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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